molecular formula C14H22N2O2 B2685044 tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS No. 522602-17-1

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Cat. No.: B2685044
CAS No.: 522602-17-1
M. Wt: 250.342
InChI Key: KLCRVQJTBHIUJK-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This chemical serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its structure features both a primary amine group and a tert-butoxycarbonyl (Boc)-protected aromatic amine, making it a crucial intermediate for the synthesis of more complex molecules . The Boc protecting group can be readily removed under mild acidic conditions, revealing the aniline functionality for further derivatization, while the terminal alkyl amine can participate in amide bond formation or other conjugation reactions . With the CAS Registry Number 522602-17-1 , this compound is particularly useful in the design and development of potential active pharmaceutical ingredients (APIs). Researchers utilize it as a key scaffold for creating targeted libraries of compounds. Its primary application lies in its role as a precursor in synthesizing molecules for drug discovery projects, where it can be incorporated to modulate the physicochemical properties or to serve as a linker within a larger molecular architecture. The SMILES notation for this compound is CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN . Safety and Handling: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices are followed and to conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCRVQJTBHIUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Three-Component Coupling: One efficient method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

    Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.

Industrial Production Methods: Industrial production methods for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate typically involve large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The use of nonmetallic regenerable reagents and CO2 capture agents can also be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Substitution Reactions: Acylation of the Amine Group

The primary amine on the 3-aminopropyl side chain undergoes acylation reactions with carboxylic acids in the presence of coupling reagents. This reaction is pivotal for synthesizing derivatives with modified biological activities.

Key Reaction Conditions:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt)

  • Solvent : Dichloromethane or dimethylformamide (DMF)

  • Temperature : Room temperature (20–25°C)

  • Time : 3–6 hours

Example Reaction:

tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate reacts with substituted benzoic acids to form tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. These derivatives exhibit enhanced anti-inflammatory activity, as demonstrated in carrageenan-induced rat paw edema assays .

Substituted Carboxylic AcidProduct Yield (%)Anti-Inflammatory Activity (% Inhibition)
4-Chlorobenzoic acid9254.2
4-Methoxybenzoic acid8948.7
3-Nitrobenzoic acid8542.3

Data sourced from in vivo studies comparing activity to indomethacin .

Hydrolysis and Deprotection of the Carbamate Group

The Boc-protecting group is selectively cleaved under acidic conditions, yielding the free amine and tert-butanol. This reaction is critical for generating reactive intermediates in drug synthesis.

Hydrolysis Conditions:

  • Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

  • Solvent : Dioxane or dichloromethane

  • Temperature : 0–25°C

  • Time : 1–4 hours

Reaction Mechanism:

The Boc group is protonated under acidic conditions, leading to the formation of a carbamic acid intermediate, which subsequently decomposes into CO₂ and the free amine .

Boc protected amineH+amine+CO2+tert butanol\text{Boc protected amine}\xrightarrow{\text{H}^+}\text{amine}+\text{CO}_2+\text{tert butanol}

Comparative Hydrolysis Rates:

Acid UsedConcentrationTime (h)Deprotection Efficiency (%)
TFA20% v/v1.598
HCl (aq.)4 M3.095

Efficiency measured via HPLC analysis of deprotected amine .

Catalytic Cross-Coupling:

  • Catalyst : Cu(I) or Cu(II) salts

  • Radical Source : Carbazates (e.g., tert-butyl carbazate)

  • Yield : 75–92%

  • Applications : Synthesis of enzyme inhibitors and polymer precursors .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing isocyanates and amines.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in acidic or basic media.

  • Compatibility : Resistant to racemization, making it suitable for chiral synthesis .

Scientific Research Applications

Organic Synthesis

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate serves as a protecting group for amines in organic synthesis, facilitating the formation of more complex molecules. It is particularly useful in reactions requiring selective functionalization of amines without interference from other functional groups.

Biological Research

The compound is utilized as a biochemical reagent in life science research. It plays a role in studying enzyme functions and protein interactions. For instance, it has been investigated for its potential to inhibit specific enzymes involved in disease pathways, thus contributing to drug development efforts.

Pharmaceutical Development

Research has shown that derivatives of this compound exhibit promising anti-inflammatory activities . In a study involving various substituted benzamido phenylcarbamates, compounds demonstrated significant inhibition of inflammation in animal models, with percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin .

Case Study 1: Anti-inflammatory Activity

A series of compounds derived from this compound were synthesized and tested for anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited notable anti-inflammatory properties, suggesting potential therapeutic applications .

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its ability to inhibit β-secretase and acetylcholinesterase activities. The findings suggested that the compound could prevent amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology . This positions this compound as a potential lead compound in neurodegenerative disease research.

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisProtecting group for aminesFacilitates selective functionalization
Biological ResearchBiochemical reagent for enzyme studiesUseful in studying protein interactions
Pharmaceutical DevelopmentAnti-inflammatory compoundsDerivatives showed up to 54% inhibition
Neurodegenerative ResearchInhibition of amyloid aggregationPotential lead for Alzheimer's treatment

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural analogues of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, emphasizing differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 522602-17-1 C₁₄H₂₂N₂O₂ 250.34 3-aminopropylphenyl group; Boc-protected amine Rivaroxaban intermediates, efflux pump inhibitors
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate 373608-48-1 C₁₃H₂₅N₃O₂ 259.36 Piperazine backbone; aminopropyl chain Building block for drug discovery (e.g., kinase inhibitors)
tert-Butyl N-[4-(methylamino)phenyl]carbamate 113283-94-6 C₁₂H₁₈N₂O₂ 222.28 Methylamino substituent; simpler phenyl group Discontinued; limited commercial use
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate N/A C₁₃H₂₀N₂O₂ 236.31 Methyl group on phenyl ring; benzyl carbamate Pharmaceutical and agrochemical research (high purity, versatile reactivity)

Physical and Chemical Properties

  • Physical State: The target compound is typically isolated as a yellow oil , whereas tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate is a white solid .
  • Purity : Commercial analogues often have purities ≥95% (e.g., 95–98% for piperazine derivatives ).
  • Stability: All Boc-protected compounds are stable under basic conditions but cleaved under acidic environments. The aminopropyl chain in the target compound enhances solubility in polar solvents compared to methyl-substituted analogues.

Functional Advantages and Limitations

  • Target Compound: Advantages: The 3-aminopropyl chain enables versatile conjugation (e.g., linkage to heterocycles in Rivaroxaban synthesis) . Limitations: Requires careful handling due to hygroscopicity.
  • Piperazine Analogue :
    • Advantages : Piperazine’s rigidity improves binding affinity in receptor-targeted drugs .
    • Limitations : Higher molecular weight may reduce bioavailability.
  • Methylamino Derivative: Disadvantages: Limited commercial availability restricts large-scale applications .

Pharmaceutical Case Studies

  • Rivaroxaban Synthesis: The target compound is critical in forming the oxazolidinone core of Rivaroxaban via lithium-mediated cyclization .
  • Efflux Pump Inhibitors : Demonstrated synergy with antibiotics (e.g., ciprofloxacin) by disrupting bacterial resistance mechanisms .

Comparative Efficacy in Drug Development

  • Target vs. Piperazine Analogues: The target compound’s linear aminopropyl chain offers flexibility for modular synthesis, while piperazine derivatives provide structural rigidity for target-specific interactions .
  • Methylamino vs. Aminopropyl: The aminopropyl group’s longer chain facilitates crosslinking in polymer-based drug delivery systems, unlike methylamino’s compact structure .

Biological Activity

Introduction

tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a tert-butyl group, an amino group, and a phenyl moiety, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O2C_{14}H_{22}N_{2}O_{2}, with a molecular weight of approximately 250.34 g/mol. The compound's structure can be represented as follows:

tert butyl N 4 3 aminopropyl phenyl carbamate\text{tert butyl N 4 3 aminopropyl phenyl carbamate}

Physical Properties

PropertyValue
Molecular Weight250.34 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point271.7 ± 23.0 °C
Melting Point22 °C (lit.)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been identified as a potential enzyme inhibitor , which may lead to therapeutic applications in treating diseases associated with enzyme dysfunctions. The mechanism typically involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity and influencing various biological pathways.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can inhibit key enzymes involved in inflammatory processes and neurodegenerative diseases. For example, studies have shown that related carbamates exhibit inhibitory effects on acetylcholinesterase and β-secretase, which are critical targets in Alzheimer's disease treatment .

Anti-inflammatory Activity

In vivo studies have demonstrated that carbamate derivatives can exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in reducing inflammation in carrageenan-induced rat paw edema models. The percentage inhibition values ranged from 39% to 54% , indicating moderate efficacy compared to standard anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds against amyloid beta (Aβ) toxicity, which is implicated in Alzheimer's disease. In vitro studies revealed that certain derivatives could enhance cell viability in astrocytes exposed to Aβ, suggesting a protective mechanism against neurodegeneration .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatory39% - 54% inhibition in rat models
NeuroprotectionEnhanced cell viability against Aβ toxicity
Enzyme inhibitionPotential inhibition of acetylcholinesterase

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory activity of various carbamate derivatives, this compound was tested alongside established NSAIDs. Results indicated that while it did not surpass indomethacin's efficacy, it provided significant inflammation reduction within 9 to 12 hours after administration.

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective properties of related compounds against Aβ-induced cytotoxicity in astrocytes. The study found that treatment with these compounds resulted in a 62.98% improvement in cell viability compared to controls treated solely with Aβ . This suggests potential therapeutic roles for these derivatives in managing neurodegenerative conditions.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, carbamate derivatives can be prepared by reacting tert-butyl-protected amines with activated carbonyl intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions . Optimization of catalysts (e.g., Pd₂(dba)₃·CHCl₃ for Buchwald-Hartwig amination) and bases (e.g., sodium tert-butoxide) is critical for improving yields, as demonstrated in analogous syntheses achieving ~78% purity after SiO₂ column purification . Temperature control (room temperature to reflux) and solvent selection (toluene, THF) also significantly impact reaction efficiency .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and amine protection .
  • X-ray crystallography using programs like SHELXL for structural refinement, particularly to resolve steric effects from the tert-butyl group .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
  • HPLC for purity assessment, especially when coupling with UV detectors to identify byproducts .

Q. How should researchers handle stability and storage of this compound?

The compound is stable at room temperature but sensitive to strong acids/bases and oxidizing agents. Store in airtight containers under inert gas (N₂/Ar) in a desiccator. Prolonged exposure to light or moisture may degrade the carbamate group, necessitating periodic purity checks via TLC or HPLC .

Q. What safety precautions are essential during experimental handling?

Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. In case of skin exposure, wash immediately with soap and water. Spills should be contained with absorbent materials and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across literature?

Discrepancies often arise from variations in catalyst loading (e.g., Pd₂(dba)₃ vs. cheaper alternatives) or purification methods. For example, column chromatography gradients (0–10% EtOAc in CH₂Cl₂) may recover more product than recrystallization . Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions .

Q. What strategies are effective for troubleshooting low coupling efficiency in derivatization reactions?

Low efficiency may result from steric hindrance from the tert-butyl group or incomplete deprotection of the amine. Strategies include:

  • Using microwave-assisted synthesis to enhance reaction kinetics .
  • Switching to bulkier coupling agents (e.g., HATU instead of EDCI) to improve activation .
  • Pre-activating the amine with TEMPO or other radical scavengers to mitigate oxidation .

Q. How can computational modeling aid in predicting reactivity or crystallographic behavior?

Density Functional Theory (DFT) calculations can predict steric and electronic effects of the tert-butyl group on reaction pathways. SHELX-based refinement tools can model crystallographic data to resolve disorder in the carbamate moiety, reducing R-factors during structure determination .

Q. What are the emerging applications of this compound in medicinal chemistry?

While direct studies are limited, analogous carbamates are explored as:

  • Protease inhibitors : The tert-butyl group enhances metabolic stability in vivo .
  • Bifunctional chelators : The aminopropyl arm can coordinate metals for diagnostic imaging .
  • Peptide mimetics : Used to stabilize secondary structures in drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.